molecular formula C14H20N2O5S B1439250 1-(Piperidin-3-ylcarbonyl)indoline, sulfate CAS No. 1185298-95-6

1-(Piperidin-3-ylcarbonyl)indoline, sulfate

Cat. No.: B1439250
CAS No.: 1185298-95-6
M. Wt: 328.39 g/mol
InChI Key: QZOLMFTYBVNQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-3-ylcarbonyl)indoline, sulfate is a chemical compound with the molecular formula C14H20N2O5S. It is a sulfate salt formed from the reaction of 1-(Piperidin-3-ylcarbonyl)indoline with sulfuric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-3-ylcarbonyl)indoline, sulfate typically involves the reaction of indoline with piperidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with sulfuric acid to form the sulfate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the sulfate salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-ylcarbonyl)indoline, sulfate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Piperidin-3-ylcarbonyl)indoline, sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-ylcarbonyl)indoline, sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Piperidin-3-ylcarbonyl)indoline, sulfate can be compared with other similar compounds, such as:

    1-(Piperidin-3-ylcarbonyl)indoline: The parent compound without the sulfate group.

    1-(Piperidin-3-ylcarbonyl)indoline, hydrochloride: A similar compound with a hydrochloride salt instead of sulfate.

    1-(Piperidin-3-ylcarbonyl)indoline, nitrate: Another similar compound with a nitrate salt.

These compounds share similar chemical structures but differ in their salt forms, which can influence their solubility, stability, and reactivity. The sulfate salt of 1-(Piperidin-3-ylcarbonyl)indoline is unique in its specific interactions and applications .

Properties

IUPAC Name

2,3-dihydroindol-1-yl(piperidin-3-yl)methanone;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.H2O4S/c17-14(12-5-3-8-15-10-12)16-9-7-11-4-1-2-6-13(11)16;1-5(2,3)4/h1-2,4,6,12,15H,3,5,7-10H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOLMFTYBVNQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC3=CC=CC=C32.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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